molecular formula C8H12N2O4 B12913759 2,6-Dioxo-3-(propan-2-yl)hexahydropyrimidine-4-carboxylic acid CAS No. 89985-45-5

2,6-Dioxo-3-(propan-2-yl)hexahydropyrimidine-4-carboxylic acid

Cat. No.: B12913759
CAS No.: 89985-45-5
M. Wt: 200.19 g/mol
InChI Key: DPFDESMQDILWIL-UHFFFAOYSA-N
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Description

3-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid is a heterocyclic compound with a pyrimidine ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid typically involves a multi-step process. One common method starts with the reaction of ethyl acetoacetate and methyl carbamate to form methyloxazine. This intermediate is then reacted with propanolamine under solventless conditions to yield 1-propanol-6-methyl uracil. Finally, oxidation with selenium dioxide produces the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents to ensure the process is economically viable.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Selenium dioxide is commonly used as an oxidizing agent.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Various halogenating agents can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with selenium dioxide yields uracil aldehyde derivatives .

Scientific Research Applications

3-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 3-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

    Pyrimidine Derivatives: Compounds such as uracil and thymine share a similar pyrimidine ring structure.

    Other Heterocycles: Compounds like pyridazine and pyrazine also contain nitrogen atoms in their ring structures.

Uniqueness: 3-Isopropyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid is unique due to its specific functional groups and the isopropyl substitution, which confer distinct chemical and biological properties .

Properties

CAS No.

89985-45-5

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

2,6-dioxo-3-propan-2-yl-1,3-diazinane-4-carboxylic acid

InChI

InChI=1S/C8H12N2O4/c1-4(2)10-5(7(12)13)3-6(11)9-8(10)14/h4-5H,3H2,1-2H3,(H,12,13)(H,9,11,14)

InChI Key

DPFDESMQDILWIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(CC(=O)NC1=O)C(=O)O

Origin of Product

United States

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